molecular formula C7H4ClN3O2 B11900586 6-Chloro-7-nitro-1H-benzo[d]imidazole

6-Chloro-7-nitro-1H-benzo[d]imidazole

Cat. No.: B11900586
M. Wt: 197.58 g/mol
InChI Key: AJZSERMRCGDUSY-UHFFFAOYSA-N
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Description

6-Chloro-7-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-nitro-1H-benzo[d]imidazole typically involves the nitration of 6-chloro-1H-benzo[d]imidazole. One common method includes the following steps:

    Nitration Reaction: The starting material, 6-chloro-1H-benzo[d]imidazole, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 7-position.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under heating conditions.

Major Products Formed

    Reduction: 6-Chloro-7-amino-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-7-nitro-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other functional materials.

Mechanism of Action

The mechanism of action of 6-Chloro-7-nitro-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-benzo[d]imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitro-1H-benzo[d]imidazole: Lacks the chloro group, which may affect its chemical reactivity and biological activity.

    5-Chloro-2-nitroaniline: A structurally related compound with different substitution patterns on the aromatic ring.

Uniqueness

6-Chloro-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both chloro and nitro substituents on the benzimidazole ring. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry, biological studies, and material science.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

5-chloro-4-nitro-1H-benzimidazole

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10)

InChI Key

AJZSERMRCGDUSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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